![molecular formula C12H13FN2O3 B2735325 Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate CAS No. 66053-11-0](/img/structure/B2735325.png)
Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . Subsequent treatment with phenacylbromides leads to the formation of imidazo[2,1-b][1,3,4]thiadiazoles . Additionally, bischlorophenoxyallyl hydrazides react with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides to produce pyrazoles , Schiff bases , and bis-diazo compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate consists of an indole-like scaffold with a hydrazono group. The presence of the fluorophenyl moiety contributes to its biological activity .
Chemical Reactions Analysis
Scientific Research Applications
Steric Structure and Isomerization
- Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate, along with its fluorinated analogs, has been studied for its steric structure. These compounds, including alkyl 2-aryl(hetaryl)hydrazono-3-fluoroalkyl-3-oxopropionates, have been analyzed using NMR spectroscopy and X-ray analysis. It was found that these compounds exist primarily as Z isomers and participate in intramolecular hydrogen bonding (Khudina et al., 2009).
Synthesis and Antimicrobial Activities
- The compound has been synthesized through the Knoevenagel condensation reaction and evaluated for its antimicrobial properties. Its structure and antimicrobial susceptibilities have been studied, demonstrating its potential in medicinal chemistry (Kumar et al., 2016).
Diverse Trifluoromethyl Heterocycles Synthesis
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the compound's significance in the synthesis of diverse chemical structures (Honey et al., 2012).
Antioxidant Properties
- Studies have also been conducted on derivatives of this compound, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, to investigate their antioxidant properties. These studies provide insights into the potential health benefits and therapeutic applications of these compounds (Stanchev et al., 2009).
Growth-Regulating Activity
- Some derivatives have been tested for growth-regulating activity on soybean plants. This research is significant for agricultural applications, particularly in understanding how these compounds affect plant growth and development (Stanchev et al., 2010).
properties
IUPAC Name |
ethyl (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAIEQPUJLDNK-VXMQHADHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66053-11-0 |
Source
|
Record name | 2-((4-FLUORO-PHENYL)-HYDRAZONO)-3-OXO-BUTYRIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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